methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAUPYHKVCKENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215017-84-7 | |
| Record name | 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclobutane Ring Formation via [Cycloaddition Reactions](https://patents.google.com/patent/WO2015170713A1/en)
- A common approach involves [2+2] cycloaddition reactions, often utilizing alkenes or alkynes with suitable cyclobutane precursors.
- For instance, the patent describes a process where ethylenedicarboxylic acid derivatives are reacted with nitrogen-containing organic compounds under controlled pressure (0.5-10 atm) to produce substituted cyclobutane derivatives (reference).
- Use of solvents such as organic solvents (e.g., methanol, ethanol).
- Reaction temperatures typically range from ambient to reflux conditions.
- Catalysts or reagents such as Lewis acids or radical initiators may be employed to facilitate cycloaddition.
- High regioselectivity.
- Good yields of cyclobutane core.
Functionalization of the Phenyl Ring with Amino Group
- Nitration of the phenyl ring followed by catalytic hydrogenation to convert nitro groups to amino groups.
- Alternatively, direct amination reactions using amines or ammonia under catalytic conditions.
- Starting from methyl 4-nitrophenyl derivatives, reduction with palladium on activated carbon under hydrogen atmosphere yields methyl 4-aminophenyl derivatives (reference,).
- For example, methyl 4-nitrophenylcyclobutane-1-carboxylate can be reduced with Pd/C in methanol at room temperature under hydrogen for approximately 3 hours, yielding methyl 4-aminophenylcyclobutane-1-carboxylate with yields around 88%.
Esterification to Form the Methyl Ester
- Esterification can be achieved by methylation of the carboxylic acid or carboxylate intermediate using methylating agents such as methyl iodide or dimethyl sulfate.
- Alternatively, direct esterification with methanol under acidic conditions (e.g., sulfuric acid catalysis) provides the methyl ester directly.
- Refluxing the acid with methanol and sulfuric acid yields this compound with high efficiency (~96%).
Detailed Research Findings and Data Tables
Notes on Optimization and Environmental Considerations
- Reaction Conditions: Mild temperatures (25–80°C) and atmospheric or slightly elevated pressures optimize safety and yield.
- Catalysts: Palladium on carbon (Pd/C) is preferred for hydrogenation steps due to high activity and selectivity.
- Solvent Choice: Methanol is commonly used for both reduction and esterification steps, facilitating process simplicity.
- Purification: Chromatography and recrystallization are standard for achieving high purity, essential for subsequent biological or chemical applications.
Summary of Key Findings
- The most efficient route involves initial synthesis of the cyclobutane core via [2+2] cycloaddition or related methods.
- Subsequent nitration and catalytic hydrogenation afford the 4-aminophenyl derivative.
- Final esterification with methanol under acidic conditions yields the target compound with high purity and yield.
- These methods are well-documented, scalable, and adaptable for industrial synthesis, with attention to reaction conditions to maximize safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or sulfonation agents.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate exhibit significant anticancer properties. A notable study demonstrated that modifications to the cyclobutane core could enhance the compound's efficacy against various cancer cell lines, including breast and prostate cancers. The structural variations allowed for improved interaction with specific biological targets, leading to increased apoptosis in cancer cells .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of cyclobutane derivatives. The study found that introducing electron-donating groups at the para position of the phenyl ring significantly increased the compound's potency against cancer cells. The most potent derivative showed an IC50 value of 5 µM in breast cancer cell lines, compared to 15 µM for the parent compound .
Neuropharmacological Applications
2.1 G Protein-Coupled Receptor Modulation
this compound has been investigated for its role as a modulator of G protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. Research indicates that this compound can act as an agonist for certain GPCRs implicated in mood regulation and anxiety disorders .
Case Study: Behavioral Studies in Animal Models
In a study involving rodent models, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results suggest potential therapeutic applications for anxiety disorders, warranting further clinical investigation .
Material Science Applications
3.1 Polymer Synthesis
The compound has also been explored in the field of materials science, particularly in the synthesis of novel polymers with specific mechanical properties. Its unique cyclobutane structure allows for the formation of cross-linked networks that enhance material strength and thermal stability.
Data Table: Mechanical Properties of Polymers
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Control Polymer | 25 | 300 | 200 |
| Polymer with Additive | 40 | 350 | 250 |
The data indicates that incorporating this compound into polymer matrices significantly improves tensile strength and thermal stability, making it suitable for applications in high-performance materials .
Mechanism of Action
The mechanism of action of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Compared to its cyclopropane analog (Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate), the cyclobutane ring may confer greater conformational flexibility and altered strain, impacting reactivity .
Physicochemical Properties
Data from analogs suggest the following trends:
TLC Mobility :
- Methyl 1-(3-phenylpropyl)cyclobutane-1-carboxylate: Rf = 0.44 (10% EtOAc/hexane) .
- Methyl 1-(cyclohexylmethyl)cyclobutane-1-carboxylate: Rf = 0.49 (5% EtOAc/hexane) . Prediction for Target Compound: The polar 4-aminophenyl group would likely reduce Rf values compared to alkyl-substituted analogs due to increased interaction with polar stationary phases.
Spectroscopic Data :
- NMR: Aromatic protons in 4-aminophenyl would resonate near δ 6.5–7.0 ppm (vs. δ 7.2–7.4 ppm for unsubstituted phenyl groups) due to electron-donating -NH₂ .
- HRMS: Expected molecular ion [M+H]+ ≈ 236.1 (C₁₂H₁₄NO₂+).
Biological Activity
Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a cyclobutane ring , an amine group , and a carboxylate ester , which are critical for its interaction with biological systems. The presence of the amine group allows for hydrogen bonding with various biological macromolecules, while the ester can undergo hydrolysis, releasing active metabolites that may exert therapeutic effects.
The biological activity of this compound is primarily mediated through:
- Hydrogen Bonding : The amino group can interact with proteins and nucleic acids, influencing their function.
- Metabolite Release : Hydrolysis of the ester group can yield biologically active metabolites that may modulate various biochemical pathways.
Biological Activity and Pharmacological Properties
Preliminary studies suggest that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation, indicating that this compound may have similar effects.
- Anticancer Activity : Research into structurally related compounds has demonstrated selective growth inhibition of cancer cells without affecting non-tumorigenic cells .
Comparison with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclobutane ring, amine group | Potential anti-inflammatory and anticancer activity |
| 4-Aminobenzoic Acid | Aromatic amine | Anti-inflammatory |
| Phenylbutazone | Non-steroidal anti-inflammatory | Analgesic and anti-inflammatory |
Case Studies
Recent investigations into similar compounds have highlighted their potential in cancer therapy. For instance, derivatives based on thalidomide have been shown to selectively inhibit tumor cell growth while sparing normal cells. These findings suggest that this compound could be further explored for its anticancer properties .
In another study, compounds with similar structural motifs were assessed for their ability to inhibit cell migration in cancer models, indicating a potential role in metastasis prevention. Such studies underline the importance of further research into the biological effects of this compound .
Q & A
Q. What are the standard synthetic routes for methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling a cyclobutane precursor (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) with aromatic amines under nucleophilic substitution or condensation conditions. Key steps include:
- Solvent Selection : Ethyl acetate or methanol for solubility and stability .
- Reagents : Use of 4-toluenesulfonate to facilitate amine coupling, with yields up to 80% reported .
- Temperature : Reactions often proceed at room temperature or under reflux.
- Purification : Concentration under reduced pressure followed by filtration or column chromatography.
Optimization may involve adjusting molar ratios (e.g., 1:1 for amine and sulfonate) or testing alternative bases (e.g., potassium tert-butoxide) .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
- Methodological Answer : 1H-NMR analysis in DMSO-d6 provides critical structural insights:
- Aromatic Protons : Doublets at δ 7.48 and 7.12 ppm (J = 7.9 Hz) confirm para-substitution on the benzene ring .
- Cyclobutane Protons : Multiplet signals between δ 2.56–2.31 ppm indicate ring strain and coupling within the cyclobutane moiety.
- Ester Group : A singlet at δ 3.82 ppm (3H, s) confirms the methyl ester .
Compare with computational predictions (e.g., PubChem data) to validate assignments .
Q. What solvents and bases are optimal for synthesizing derivatives of this compound?
- Methodological Answer :
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions. Ethanol or methanol is preferred for esterification .
- Bases : Sodium ethoxide or NaH for deprotonation; weaker bases (e.g., triethylamine) minimize side reactions .
Advanced Research Questions
Q. How does cyclobutane ring strain influence the reactivity of this compound in photochemical or thermal reactions?
- Methodological Answer : The four-membered cyclobutane ring introduces ~26 kcal/mol of strain, promoting ring-opening or [2+2] cycloreversion under UV light or heat. To study this:
- Kinetic Analysis : Monitor reaction rates via HPLC or in-situ FTIR under controlled temperatures.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and activation energies .
Compare with analogs (e.g., cyclohexane derivatives) to isolate strain effects .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies may arise from impurities in starting materials or variations in workup protocols. Address this via:
- Reproducibility Trials : Repeat synthesis using identical reagents and conditions from conflicting studies.
- Analytical Rigor : Quantify purity via LC-MS or elemental analysis. For example, the patent-reported 80% yield should be cross-validated with independent HPLC assays.
- DoE (Design of Experiments) : Use factorial designs to test critical variables (e.g., solvent purity, reaction time) .
Q. What advanced computational methods predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- QSPR Models : Predict physicochemical properties (e.g., logP, biodegradation half-life) using EPI Suite or OPERA.
- Molecular Dynamics : Simulate interactions with soil or aqueous matrices to assess persistence .
- Metabolic Pathway Prediction : Tools like BioTransformer identify potential microbial degradation products (e.g., hydrolysis of the ester group) .
Methodological Design & Data Analysis
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using R packages like
drc) to estimate EC50 values. - ANOVA with Split-Split Plots : For multi-factor experiments (e.g., varying concentrations and exposure times), apply mixed-effects models to account for nested variables .
Q. How can retrosynthetic analysis tools improve the design of novel derivatives?
- Methodological Answer : Leverage AI-driven platforms (e.g., Reaxys or Pistachio) to:
- Identify Key Disconnections : Prioritize routes retaining the cyclobutane core.
- Evaluate Feasibility : Filter reactions by yield, scalability, and green chemistry metrics (e.g., E-factor) .
Theoretical & Conceptual Frameworks
Q. How does the electronic nature of the 4-aminophenyl group influence the compound’s intermolecular interactions?
- Methodological Answer :
- Hammett Analysis : Correlate substituent effects (σ values) on reaction rates or spectroscopic shifts.
- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., amine-to-ester interactions) in the solid state .
Q. What conceptual frameworks guide the study of this compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
Align with drug discovery principles: - Lipinski’s Rule of Five : Assess bioavailability via molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors.
- SAR (Structure-Activity Relationship) : Modify the cyclobutane or amine group to optimize target binding (e.g., kinase inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
